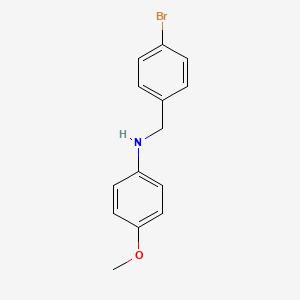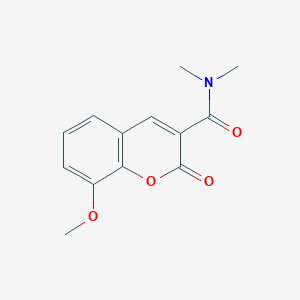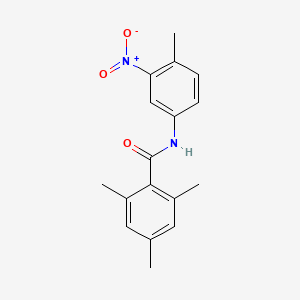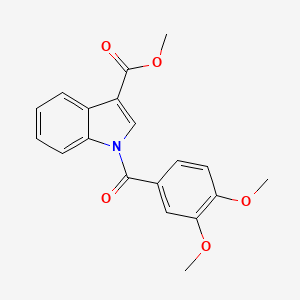
4-(2-naphthyl)-2-pentyne-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-naphthyl)-2-pentyne-1,4-diol is a useful research compound. Its molecular formula is C15H14O2 and its molecular weight is 226.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 226.099379685 g/mol and the complexity rating of the compound is 324. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cytotoxic Activity in Cancer Research
One notable application of compounds related to 4-(2-naphthyl)-2-pentyne-1,4-diol is in the field of cancer research. A study by Silva et al. (2012) synthesized derivatives of 2,3-diyne-1,4-naphthoquinone, closely related to the compound , and evaluated their cytotoxic potential against various tumor cell lines. This research underscores the potential of such compounds in developing new cancer treatments.
Polymer Science and Materials Engineering
Compounds with structural similarities to this compound have been investigated in the context of polymer science. Gates et al. (2000) explored the polymerization of ethylene using catalysts containing naphthyl groups, demonstrating the influence of these compounds on the properties of polymers (Gates et al., 2000). Moreover, studies like that by Petit et al. (1999) on the polymerization of terminal alkynes highlight the relevance of such compounds in developing new polymeric materials.
Photophysical Properties and Electronics
The photophysical properties of compounds structurally related to this compound have been studied for potential applications in electronics. For instance, research by Raj et al. (2008) on Eu3+-4,4,5,5,5-pentafluoro-1-(naphthalen-2-yl)pentane-1,3-dione complexes has implications for the development of materials with novel optical and electronic properties.
Lithium Ion Batteries
The relevance of naphthyl-related compounds in the field of energy storage, particularly in lithium-ion batteries, is highlighted by the work of Zhang et al. (2017). Their research on naphthalene diimide-ethylene conjugated copolymers offers insights into developing more efficient and stable cathode materials for batteries.
Organic Field-Effect Transistors
In the realm of organic electronics, the study of naphthyl derivatives for use in organic field-effect transistors (OFETs) is of particular interest. Takimiya et al. (2005) investigated the properties of naphthyl-substituted compounds and their application in OFETs, demonstrating their potential in advancing organic semiconductor technology (Takimiya et al., 2005).
Polymer Properties and Blending
The structural and blending properties of polymers incorporating naphthyl derivatives have been extensively studied. For example, Cañadas et al. (2000) conducted a detailed analysis of poly(ethylene-2,6-naphthalene dicarboxylate) (PEN) using temperature-modulated differential scanning calorimetry (DSC), revealing insights into the thermal and mechanical properties of these polymers.
Mécanisme D'action
Without specific context, it’s difficult to define a “mechanism of action” for this compound. If it’s used as a drug, the mechanism would depend on how it interacts with biological systems . If it’s used as a reactant in a chemical reaction, the mechanism would refer to the step-by-step process by which it reacts .
Safety and Hazards
Orientations Futures
The future directions in the study and application of “4-(2-naphthyl)-2-pentyne-1,4-diol” would depend on its properties and potential uses. For instance, if it shows promising biological activity, it could be studied further as a potential pharmaceutical compound . If it has unique physical or chemical properties, it could find use in material science or other fields .
Propriétés
IUPAC Name |
4-naphthalen-2-ylpent-2-yne-1,4-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-15(17,9-4-10-16)14-8-7-12-5-2-3-6-13(12)11-14/h2-3,5-8,11,16-17H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZABDDKNDUSWIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#CCO)(C1=CC2=CC=CC=C2C=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-bromophenyl)-N-{2-[2-(2,3-dihydro-1,4-benzodioxin-5-ylmethylene)hydrazino]-2-oxoethyl}methanesulfonamide](/img/structure/B5597526.png)
![4-[(dimethylamino)sulfonyl]-N-propyl-2-thiophenecarboxamide](/img/structure/B5597528.png)
![(3aR*,6S*)-7-(6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepin-8(9H)-ylcarbonyl)-2-(4-fluorophenyl)-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5597541.png)
![(3R*,4R*)-4-amino-1-{5-[(diethylamino)methyl]-2-methyl-3-furoyl}piperidin-3-ol](/img/structure/B5597544.png)


![(1S,5R)-6-(3-methylbut-2-enyl)-3-(5-methylimidazo[1,2-a]pyridine-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5597557.png)

![(3S*,4R*)-N,N-dimethyl-4-(4-methylphenyl)-1-[(7-methylpyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]-3-pyrrolidinamine](/img/structure/B5597586.png)
![[(1R,3S)-1-hydroxy-3-methoxy-7-azaspiro[3.5]nonan-7-yl]-[4-(2-methoxyphenyl)phenyl]methanone](/img/structure/B5597594.png)
![3-({4-[(E)-3-AMINO-2-CYANO-3-OXO-1-PROPENYL]PHENOXY}METHYL)-4-METHYL-1,2,5-OXADIAZOL-2-IUM-2-OLATE](/img/structure/B5597598.png)

![4-(1-methyl-1H-imidazol-2-yl)-1-[4-(1H-pyrazol-3-yl)benzoyl]piperidine](/img/structure/B5597606.png)
